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Cat. No.: B045635 Get Quote

Anticancer Activity
Derivatives of the indolin-2-one scaffold are most renowned for their potent anticancer

activities, which are often mediated through the inhibition of various protein kinases crucial for

tumor growth, proliferation, and angiogenesis.[1][2]

Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of indolin-2-one derivatives is the inhibition of

receptor tyrosine kinases (RTKs) and serine/threonine kinases.[1] Compounds based on this

scaffold have been developed as inhibitors for targets including Vascular Endothelial Growth

Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Aurora

kinases, and c-Src.[2][3][4] For instance, a series of (E)-3-benzylideneindolin-2-one derivatives

were designed as allosteric inhibitors of Aurora A kinase, with some compounds showing

potent inhibitory activity.[5] Similarly, other derivatives have been identified as c-KIT kinase

inhibitors and c-Src inhibitors.[3][6]

A novel 3-alkenylindol-2-one derivative was found to selectively inhibit the growth of acute

myeloid leukemia (AML) by downregulating MYC and multiple protein arginine

methyltransferases (PRMTs), highlighting a dual-mechanism approach to cancer therapy.[7]

Quantitative Data: Anticancer Activity
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The cytotoxic and kinase inhibitory activities of various 3,3-dimethylindolin-2-one derivatives

are summarized below.

Compound ID
Target/Cell
Line

Activity Type Value Citation

5h
HT-29 (Colon

Cancer)
IC50 0.016 µmol/L [8]

5h
H460 (Lung

Cancer)
IC50 0.0037 µmol/L [8]

AK34 Aurora A Kinase IC50 1.68 µM [5]

AK34 Aurora A Kinase KD 216 nM [5]

IVc
Breast Cancer

Cell Panel
IC50 1.47 µM [6][9]

VIc
Colon Cancer

Cell Panel
IC50 1.40 µM [6][9]

6n
MCF-7 (Breast

Cancer)
IC50 1.04 µM [10]

Compound 20
HepG2 (Liver

Cancer)
IC50 3.08 µM [11]

Compound 9
HepG2 (Liver

Cancer)
IC50 2.53 µM [11]

Compound 12 DHFR IC50 40.71 ± 1.86 nM [12]

Signaling Pathway Visualization
The MYC-PRMT pathway is a critical driver in acute myeloid leukemia (AML). Certain 3-

alkenylindol-2-one derivatives exert their anti-leukemic effects by concurrently targeting MYC

and multiple PRMTs, thus inhibiting tumor proliferation and enhancing antitumor immunity.[7]
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Mechanism of Action

MYC-PRMT Signaling in AML
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Prepare serial two-fold
dilutions of test compound

in 96-well plate

Inoculate each well with a
standardized microbial suspension

(e.g., 10^5 CFU/mL)

Include positive (microbe, no drug)
and negative (no microbe) controls

Incubate plates at 37°C
for 18-24 hours

Observe wells for visible
turbidity (microbial growth)

Determine MIC:
Lowest concentration with

no visible growth

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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